

# The Discovery and Synthesis of Ivosidenib: A Targeted Approach Against Mutant IDH1 Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RS-0466  |           |
| Cat. No.:            | B1680041 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Executive Summary**

Ivosidenib (formerly AG-120, marketed as Tibsovo®) represents a landmark achievement in precision medicine, being a first-in-class, potent, and selective oral inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2] Somatic mutations in the IDH1 gene, particularly at the R132 residue, confer a neomorphic gain-of-function activity that leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular metabolism, ultimately impairing hematopoietic differentiation and driving oncogenesis in various malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][5][6] Developed by Agios Pharmaceuticals, Ivosidenib selectively targets the mutated IDH1 enzyme, leading to a significant reduction in 2-HG levels and the restoration of normal cellular differentiation.[7][8] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and clinical efficacy of Ivosidenib.

# **Discovery of Ivosidenib**

The journey to discover Ivosidenib began with the identification of IDH1 mutations as key drivers in several cancers.[3] The subsequent discovery that these mutations led to the



#### Foundational & Exploratory

Check Availability & Pricing

production of the oncometabolite 2-HG provided a clear therapeutic hypothesis: inhibiting the mIDH1 enzyme would deplete 2-HG and restore normal cellular function.

The discovery process followed a structured, multi-stage approach from initial screening to lead optimization.[4]





Click to download full resolution via product page

**Caption:** High-level workflow of the Ivosidenib discovery process.







This rational drug design process, beginning with a high-throughput screening campaign against the mIDH1 enzyme, identified initial hit compounds.[4] Through extensive medicinal chemistry efforts in the hit-to-lead and lead optimization phases, these initial scaffolds were refined to improve potency, selectivity, and pharmacokinetic properties, culminating in the selection of Ivosidenib (AG-120) as the clinical candidate.[4]

#### **Mechanism of Action**

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[5] However, cancer-associated mutations in IDH1 result in a gain-of-function, enabling the enzyme to convert  $\alpha$ -KG to the oncometabolite 2-HG.[3][5]

Ivosidenib acts as a selective inhibitor of this mutated IDH1 enzyme. By binding to the mutant enzyme, it blocks the catalytic activity responsible for 2-HG production.[5][9] The subsequent reduction in intracellular 2-HG levels alleviates the inhibition of  $\alpha$ -KG-dependent dioxygenases, which play crucial roles in epigenetic regulation (e.g., histone and DNA demethylation).[3] This restores normal gene expression patterns, leading to the differentiation of malignant cells, such as myeloid blasts in AML, into mature, functional cells.[7][10]





Click to download full resolution via product page

**Caption:** Signaling pathway of wild-type vs. mutant IDH1 and the inhibitory action of Ivosidenib.

# Quantitative Data In Vitro Potency

Ivosidenib demonstrates high potency and selectivity for various IDH1-R132 mutants over the wild-type (WT) enzyme.



| Target Enzyme                                                                    | IC50 (nM)           |  |
|----------------------------------------------------------------------------------|---------------------|--|
| IDH1-R132H                                                                       | 12[9]               |  |
| IDH1-R132C                                                                       | 13[9]               |  |
| IDH1-R132G                                                                       | 8[9]                |  |
| IDH1-R132L                                                                       | 13[9]               |  |
| IDH1-R132S                                                                       | 12[9]               |  |
| Wild-Type IDH1                                                                   | >1000 (Inactive)[7] |  |
| Wild-Type IDH2                                                                   | Inactive[7]         |  |
| Table 1: In vitro inhibitory potency of Ivosidenib against various IDH1 enzymes. |                     |  |

### **Clinical Efficacy in Acute Myeloid Leukemia (AML)**

Clinical trials have established the efficacy of Ivosidenib both as a monotherapy and in combination for patients with IDH1-mutated AML.



| Trial / Treatment<br>Arm                                           | Patient Population              | Primary Endpoint                | Result              |
|--------------------------------------------------------------------|---------------------------------|---------------------------------|---------------------|
| Phase 1<br>(NCT02074839)                                           | R/R AML                         | Overall Response<br>Rate (ORR)  | 42%[1]              |
| Complete Response (CR)                                             | 22%[1]                          |                                 |                     |
| AGILE Phase 3<br>(NCT03173248)                                     | Newly Diagnosed<br>AML          | Median Overall<br>Survival (OS) | 29.3 months[11][12] |
| Ivosidenib +<br>Azacitidine                                        |                                 |                                 |                     |
| Placebo + Azacitidine                                              | Median Overall<br>Survival (OS) | 7.9 months[11][12]              |                     |
| CR Rate                                                            | 47% vs 15%[12]                  |                                 | _                   |
| Table 2: Summary of key clinical trial data for Ivosidenib in AML. |                                 | _                               |                     |

# **Clinical Efficacy in Cholangiocarcinoma**

Ivosidenib is also approved for previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.



| Trial / Treatment<br>Arm                                                          | Patient Population                         | Primary Endpoint                           | Result         |
|-----------------------------------------------------------------------------------|--------------------------------------------|--------------------------------------------|----------------|
| ClarIDHy Phase 3<br>(NCT02989857)                                                 | Previously Treated                         | Median Progression-<br>Free Survival (PFS) | 2.7 months[13] |
| Ivosidenib                                                                        |                                            |                                            |                |
| Placebo                                                                           | Median Progression-<br>Free Survival (PFS) | 1.4 months[13]                             |                |
| Median Overall<br>Survival (OS)                                                   | 10.3 months vs 7.5<br>months[13]           |                                            |                |
| ProvIDHe Phase 3b                                                                 | Previously Treated<br>(Real-World)         | Median PFS                                 | 4.7 months[14] |
| Median OS                                                                         | 15.5 months[14]                            |                                            |                |
| Table 3: Summary of key clinical trial data for Ivosidenib in Cholangiocarcinoma. |                                            | _                                          |                |

# Synthesis of Ivosidenib

The chemical synthesis of Ivosidenib has been reported through various routes, with a notable process published by Teva Pharmaceuticals that avoids column chromatography for the final active pharmaceutical ingredient (API).[2] A key feature of this synthesis is a multi-component Ugi reaction, followed by a Buchwald-Hartwig cross-coupling reaction.[2][15]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Driving Drug Discovery Forward: Strategic Lead Optimization | Biobide [biobide.com]
- 4. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis method of Ivosidenib Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Ivosidenib: A Targeted Approach Against Mutant IDH1 Cancers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1680041#compound-name-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com